molecular formula C14H12ClFN2O2 B6577338 4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide CAS No. 1207030-06-5

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide

Cat. No.: B6577338
CAS No.: 1207030-06-5
M. Wt: 294.71 g/mol
InChI Key: SWCDWGKJGLJVTG-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide (CAS 1207030-06-5) is a chemical compound with the molecular formula C14H12ClFN2O2 and a molecular weight of 294.71 g/mol . This research compound is part of a class of pyridine carboxamide derivatives that are of significant interest in medicinal chemistry and pre-clinical research. Structural analogs of this compound, specifically those within the pyridine carboxamide family, have been identified as potent, state-dependent sodium channel (Na v ) blockers . One such analog demonstrated high potency and a broad-spectrum blocking activity against neuronal sodium channels, which is a promising mechanism for the treatment of neuropathic, inflammatory, and postsurgical pain states, with a superior therapeutic index compared to existing treatments in pre-clinical models . Furthermore, related pyridine carboxamide structures have been developed for use as protective agents in crops, indicating the versatility of this chemical scaffold . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-10-5-6-17-13(9-10)14(19)18-7-8-20-12-3-1-11(16)2-4-12/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCDWGKJGLJVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=NC=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloropyridine-2-Carbonyl Chloride

4-Chloropyridine-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM). Reaction conditions (20–25°C, 4–6 hours) yield the acid chloride with >98% purity, as confirmed by 1H^{1}\text{H}-NMR.

Reaction equation:

C6H5ClNO2+SOCl2C6H4Cl2NO+SO2+HCl\text{C}6\text{H}5\text{ClNO}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}4\text{Cl}2\text{NO} + \text{SO}2 + \text{HCl}

Synthesis of 2-(4-Fluorophenoxy)Ethylamine

4-Fluorophenol reacts with 2-chloroethylamine hydrochloride in acetonitrile using potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The mixture is refluxed at 80°C for 12 hours, yielding 2-(4-fluorophenoxy)ethylamine with 85% efficiency.

Amide Bond Formation

The acid chloride is treated with 2-(4-fluorophenoxy)ethylamine in tetrahydrofuran (THF) at 0–5°C, followed by triethylamine (TEA) to scavenge HCl. After stirring for 2 hours, the crude product is purified via recrystallization from methanol/water (7:3), achieving 89% yield and 99.5% HPLC purity.

Synthetic Pathway 2: Carbodiimide-Mediated Coupling

Activation of 4-Chloropyridine-2-Carboxylic Acid

The carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM. After 30 minutes, 2-(4-fluorophenoxy)ethylamine (1.05 equiv) is added, and the reaction proceeds at room temperature for 6 hours.

Purification and Yield Optimization

Post-reaction, the mixture is washed with 5% citric acid and brine, dried over Na₂SO₄, and concentrated. Column chromatography (SiO₂, ethyl acetate/hexane 1:1) affords the product in 82% yield. This method avoids genotoxic impurities by eliminating acid chloride intermediates.

Synthetic Pathway 3: Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin (1.0 g, 0.8 mmol/g) is swelled in DCM and treated with 4-chloropyridine-2-carboxylic acid (3.0 equiv), EDC (3.0 equiv), and dimethylaminopyridine (DMAP, 0.1 equiv) for 24 hours. The resin-bound intermediate is washed with DMF and DCM.

Amine Coupling

2-(4-Fluorophenoxy)ethylamine (5.0 equiv) and diisopropylethylamine (DIPEA, 6.0 equiv) in DMF are added to the resin and agitated for 12 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) releases the product, yielding 76% with >99% purity by LC-MS.

Critical Process Parameters and Impurity Control

Genotoxic Impurity Mitigation

The primary impurity, 4-chloro-N-(2-hydroxyethyl)pyridine-2-carboxamide , arises from incomplete phenoxy group incorporation. Patent recommends a two-step purification:

  • Crystallization : Dissolve the crude product in hot ethanol (60°C) and cool to −20°C to precipitate impurities.

  • Chromatography : Use reverse-phase C18 columns with acetonitrile/water (65:35) to isolate the target compound.

Solvent Selection and Reaction Kinetics

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes amine solubility
Temperature0–5°C (Step 2.3)Reduces hydrolysis
Catalyst (TBAB)0.1 equivAccelerates ether formation by 40%
Reaction Time2 hours (Step 2.3)Prevents over-activation

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

A microreactor system (0.5 mL volume) enables continuous acid chloride formation and amine coupling at 25°C, achieving a throughput of 12 g/hour with 91% yield. This method reduces solvent waste by 70% compared to batch processes.

Cost Analysis

ComponentCost per Kilogram (USD)
4-Chloropyridine-2-carboxylic acid320
2-(4-Fluorophenoxy)ethylamine580
EDC/HOBt210
Total (Pathway 2)1,110

Pathway 1 remains the most cost-effective ($980/kg) due to lower reagent costs and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of enzyme inhibitors and receptor modulators.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating its interactions with various biological targets, including proteins and nucleic acids.

    Industrial Applications: The compound may be utilized in the development of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenoxy groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₄H₁₃ClFN₂O₂ 310.72 (calc.) 4-Cl pyridine, 4-F-phenoxyethyl N/A (predicted high lipophilicity)
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide C₁₄H₂₀ClN₂O 280.78 Piperidine ring, benzamide backbone Chair conformation piperidine
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide C₁₃H₁₂FN₃O₂ 277.25 4-Amino-3-F-phenoxy, N-methyl Enhanced solubility (polar amino group)
2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide C₁₄H₁₂ClFN₂O₂ 294.71 2-F-phenyl, hydroxyl group Potential for intramolecular H-bonding

Key Observations :

  • The piperidine-containing analogue () adopts a chair conformation, stabilizing crystal packing via O-H⋯N and C-H⋯O bonds . This suggests that substituent flexibility (e.g., ethyl vs. rigid piperidine) impacts crystallinity.
  • The N-methylated analogue () has a lower molecular weight (277.25 vs. 310.72) and improved aqueous solubility due to the polar amino group, highlighting the role of substituent polarity in bioavailability .
  • The hydroxyethyl analogue () introduces a hydroxyl group, which may enhance solubility but reduce metabolic stability compared to the target compound’s ether linkage .

Pharmacological Activity

Key Observations :

  • The trifluoromethyl analogue () demonstrates broad anticancer activity, targeting solid tumors and leukemias via kinase inhibition . This suggests that electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding.
  • The lack of therapeutic data for the morpholine analogue () underscores the critical role of substituent choice in drug development .

Biological Activity

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide is a synthetic compound with notable biological activity, particularly as an inhibitor of protoporphyrinogen oxidase (Protox), an enzyme crucial in heme and chlorophyll biosynthesis. This article explores the compound's biological activity, including its mechanism of action, pharmacokinetics, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a chloro group at the 4-position and a carboxamide group at the 2-position, further substituted with a 2-(4-fluorophenoxy)ethyl group.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H12ClFN2O2
CAS Number1207030-06-5

The primary target of this compound is protoporphyrinogen oxidase (Protox) . The compound inhibits Protox enzymatic activity, leading to disruptions in heme biosynthesis. This inhibition results in cellular apoptosis due to the accumulation of toxic porphyrin precursors.

Biochemical Pathways Affected

  • Heme Biosynthesis : Inhibition of Protox disrupts the normal pathway, leading to potential cellular toxicity.
  • Chlorophyll Biosynthesis : Similar mechanisms may affect plant systems, indicating potential agricultural applications.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is rapidly absorbed and distributed within biological systems. It undergoes metabolism primarily in the liver and is excreted through renal pathways, which may influence its therapeutic window and dosing regimens.

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For example, in vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
A54940.54
Caco-229.77

These findings suggest potential for further development as anticancer agents.

Antimicrobial Activity

The compound's structural features may confer antibacterial properties. Studies on similar pyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances antibacterial activity by increasing the compound's reactivity towards bacterial enzymes.

Case Studies

  • Case Study on Anticancer Activity :
    • A study investigated the effects of several pyridine derivatives on colorectal cancer cells, highlighting that compounds similar to this compound significantly inhibited cell proliferation through apoptosis induction mechanisms.
  • Case Study on Antimicrobial Efficacy :
    • Another research focused on the antibacterial effects of pyridine derivatives against Staphylococcus aureus, showing that modifications similar to those in the target compound resulted in enhanced inhibitory effects on bacterial growth.

Q & A

Basic: What are the critical synthetic steps and reagents for preparing 4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide?

Answer:
The synthesis typically involves:

  • Deprotonation of intermediates using bases like sodium hydride to activate nucleophilic sites .
  • Solvent selection (e.g., dimethylformamide or dichloromethane) to stabilize intermediates and enhance reaction rates .
  • Stepwise functionalization : (1) Introduction of the 4-fluorophenoxyethyl group via nucleophilic substitution, (2) coupling of the pyridine-2-carboxamide moiety, and (3) final chlorination at the pyridine C4 position .
  • Purification via column chromatography or recrystallization to isolate the product.

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and monitor reaction progress .
  • IR spectroscopy to validate carboxamide (C=O stretch ~1650 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • HPLC or UPLC to assess purity (>95% is standard for research-grade material) .

Advanced: How can reaction conditions (temperature, solvent, catalysts) be optimized to improve synthetic yield?

Answer:

  • Temperature control : Lower temperatures (0–5°C) may reduce side reactions during sensitive steps (e.g., chlorination), while higher temperatures (80–100°C) accelerate coupling reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents (e.g., DCM) favor solubility of aromatic intermediates .
  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve efficiency .
  • Design of Experiments (DoE) methodologies to systematically evaluate parameter interactions .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Structural modifications : Vary substituents (e.g., replace 4-fluorophenoxy with other aryloxy groups) to assess impact on bioactivity .
  • Biological assays : Test against target proteins (e.g., kinases, GPCRs) using in vitro enzymatic assays or cell-based models (e.g., cytotoxicity in cancer lines) .
  • Computational modeling : Perform docking studies to predict binding affinity with targets (e.g., using PyMol or AutoDock) .
  • Compare with analogs : Reference structurally related compounds (e.g., pyrimidine derivatives with antimicrobial/antitumor activity) to identify activity trends .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay validation : Ensure consistent protocols (e.g., cell line passage number, incubation time) across studies .
  • Purity verification : Contaminants (e.g., unreacted intermediates) may skew results; re-test batches with ≥95% purity .
  • Structural confirmation : Use X-ray crystallography (as in ) to rule out polymorphic variations affecting activity .
  • Meta-analysis : Compare data across multiple studies (e.g., IC₅₀ values in similar assays) to identify outliers .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

  • Toxicity profiling : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
  • Protective measures : Use fume hoods, nitrile gloves, and lab coats during synthesis .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste .

Advanced: What strategies can mitigate intramolecular interactions that reduce bioactivity?

Answer:

  • Conformational analysis : Use NMR or X-ray crystallography (e.g., ) to identify unfavorable hydrogen bonding or steric clashes .
  • Scaffold rigidification : Introduce cyclic constraints (e.g., piperazine rings) to limit rotational freedom and enhance target binding .
  • Solubility optimization : Modify substituents (e.g., replace chloro with trifluoromethyl) to improve pharmacokinetic properties .

Basic: How to validate the stability of this compound under physiological conditions?

Answer:

  • pH stability studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal analysis : Perform differential scanning calorimetry (DSC) to assess melting points and thermal decomposition .
  • Light exposure tests : Evaluate photostability under UV/visible light to guide storage conditions .

Advanced: What are the implications of fluorine substitution on the compound’s physicochemical properties?

Answer:

  • Electron-withdrawing effects : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Lipophilicity : The 4-fluorophenoxy group increases logP, potentially improving membrane permeability .
  • Hydrogen bonding : Fluorine’s electronegativity may influence interactions with target proteins (e.g., kinase ATP-binding pockets) .

Advanced: How to address low solubility in aqueous media during in vitro testing?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility .
  • Salt formation : Convert the carboxamide to a sodium or hydrochloride salt for improved aqueous compatibility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) that cleave in physiological conditions .

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